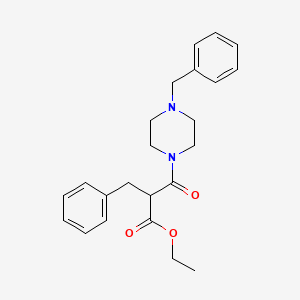
ethyl 2-benzyl-3-(4-benzyl-1-piperazinyl)-3-oxopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-benzyl-3-(4-benzyl-1-piperazinyl)-3-oxopropanoate, also known as EBOP, is a chemical compound that has been extensively studied for its potential applications in scientific research. EBOP is a member of the piperazine family of compounds, which have been shown to have a wide range of biological activities.
科学研究应用
Ethyl 2-benzyl-3-(4-benzyl-1-piperazinyl)-3-oxopropanoate has been shown to have a wide range of potential scientific research applications. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to have potent neuroprotective effects. In addition, this compound has been shown to have anti-inflammatory and anti-tumor effects, making it a potentially useful tool in the study of cancer and other inflammatory diseases.
作用机制
The mechanism of action of ethyl 2-benzyl-3-(4-benzyl-1-piperazinyl)-3-oxopropanoate is not fully understood, but it is believed to work through the inhibition of certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, which has been shown to have a number of beneficial effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. In addition to its neuroprotective and anti-inflammatory effects, this compound has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. This compound has also been shown to have anti-apoptotic effects, which may help to prevent cell death in certain situations.
实验室实验的优点和局限性
One of the main advantages of ethyl 2-benzyl-3-(4-benzyl-1-piperazinyl)-3-oxopropanoate for lab experiments is its high purity and high yield synthesis method, which allows for consistent and reliable results. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are a number of potential future directions for research on ethyl 2-benzyl-3-(4-benzyl-1-piperazinyl)-3-oxopropanoate. One area of interest is in the study of its potential neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases such as cancer and inflammatory disorders.
Conclusion:
In conclusion, this compound is a promising compound that has a wide range of potential scientific research applications. Its high purity and yield synthesis method, along with its neuroprotective and anti-inflammatory effects, make it a valuable tool for researchers in a number of different fields. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
合成方法
Ethyl 2-benzyl-3-(4-benzyl-1-piperazinyl)-3-oxopropanoate can be synthesized through a multi-step process that involves the reaction of benzylamine with ethyl acetoacetate to form ethyl 2-benzyl-3-oxobutanoate. This intermediate is then reacted with piperazine and benzyl chloride to form the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of the final product.
属性
IUPAC Name |
ethyl 2-benzyl-3-(4-benzylpiperazin-1-yl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-2-28-23(27)21(17-19-9-5-3-6-10-19)22(26)25-15-13-24(14-16-25)18-20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNBZHWJLOFIPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4997274.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B4997280.png)
![1-(4-iodophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4997289.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B4997310.png)
![1-(4-chlorophenyl)-5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4997323.png)
![N-[(diphenylphosphorothioyl)methyl]-N-ethylethanamine](/img/structure/B4997331.png)
![N-[4-(dimethylamino)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B4997346.png)



![4-allyl-2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]benzene](/img/structure/B4997364.png)
![4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4997369.png)
![6-oxo-N-(2-phenylethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4997373.png)